K00135

Pim kinase IC50 selectivity

K00135 is uniquely differentiated by its αC-helix binding mode, avoiding the conserved kinase hinge region. This ensures a distinct selectivity profile versus pan-Pim inhibitors. Ideal for studying PIM-dependent AML (FLT3-ITD+ models) and non-hinge inhibition mechanisms. Standardized purity supports reproducible target engagement and adaptive resistance research.

Molecular Formula C18H18N4O
Molecular Weight 306.4 g/mol
Cat. No. B1673198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK00135
SynonymsK00135;  K-00135;  K 00135; 
Molecular FormulaC18H18N4O
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC(=C1)C2=CN=C3N2N=C(C=C3)NCC4CC4
InChIInChI=1S/C18H18N4O/c1-12(23)14-3-2-4-15(9-14)16-11-20-18-8-7-17(21-22(16)18)19-10-13-5-6-13/h2-4,7-9,11,13H,5-6,10H2,1H3,(H,19,21)
InChIKeyIVUBNTNWKIPCPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Imidazopyridazin 1 (K00135): A Selective Pim Kinase Inhibitor with a Unique Binding Mode


Imidazopyridazin 1 (also known as K00135; CAS: 869650-21-5) is an imidazo[1,2-b]pyridazine derivative that functions as a selective, ATP-competitive inhibitor of the Proviral Integration site of Moloney (PIM) family of serine/threonine kinases [1]. It has been characterized in vitro as an antileukemic agent, exhibiting dose-dependent impairment of survival in PIM-overexpressing Ba/F3 cells and in primary acute myelogenous leukemia (AML) blasts, while sparing normal hematopoietic cells [1]. Its molecular formula is C18H18N4O, with a molecular weight of 306.36 g/mol .

Why Imidazopyridazin 1 (K00135) Cannot Be Substituted with Another Pim Inhibitor


Pim kinase inhibitors are not interchangeable due to substantial differences in isoform selectivity, binding kinetics, and downstream cellular effects. Imidazopyridazin 1 (K00135) exhibits a unique binding mode, engaging the αC-helix of the PIM1 N-terminal lobe rather than the conserved hinge region typical of most ATP-competitive kinase inhibitors [1]. This structural feature underpins its distinct selectivity profile and differentiates it from pan-Pim inhibitors such as AZD1208 or SGI-1776. Furthermore, K00135 displays subtype-dependent antiproliferative activity across leukemia cell lines, a property that may not be recapitulated by other Pim-targeted agents [2]. Substituting K00135 with a generic Pim inhibitor risks altering both target engagement and cellular pharmacodynamics, potentially invalidating experimental outcomes.

Quantitative Evidence Guide for Imidazopyridazin 1 (K00135) Differentiation


Biochemical Potency and Pim1 Selectivity Compared to Pan-Pim Inhibitors

In a coupled-enzyme assay, K00135 inhibited PIM1 with an IC50 of 120 nM [1]. This moderate potency stands in stark contrast to the sub-nanomolar activity of pan-Pim inhibitors such as AZD1208 (PIM1 IC50 = 0.4 nM) and the higher potency of SGI-1776 (PIM1 IC50 = 7 nM) . The ~300-fold difference relative to AZD1208 may offer a wider pharmacological window and reduced off-target liability.

Pim kinase IC50 selectivity inhibitor profiling

Differential Cellular Antiproliferative Activity Across Leukemia Subtypes

K00135 displayed marked subtype-dependent antiproliferative effects in a panel of human leukemia cell lines. After 48 hours, IC50 values were 0.4 µM in MV4;11 (MLL-rearranged, FLT3-ITD-positive), 0.3 µM in MOLM13 (AML, FLT3-ITD-positive), but were substantially higher in RS4;11 (8.8 µM) and K562 (8 µM) cells [1]. In direct comparison, K00135 was 5.2-fold more potent than Compound 20 in MV4;11 cells (2.07 µM) [1].

leukemia cell viability MTS assay subtype selectivity

Unique Binding Mode to PIM1 Kinase Differentiates from Classical Type I Inhibitors

X-ray crystallographic analysis of K00135 bound to PIM1 (PDB ID: 2C3I) revealed an unprecedented interaction with the αC-helix of the N-terminal lobe, rather than the conserved hinge region exploited by typical ATP-competitive inhibitors [1]. This non-hinge binding mode is responsible for the compound's enhanced kinase selectivity compared to classical type I inhibitors [1].

X-ray crystallography kinase structure binding mode αC-helix

Optimal Application Scenarios for Imidazopyridazin 1 (K00135) Based on Evidence


Preclinical Investigation of Acute Myeloid Leukemia (AML) with FLT3-ITD Mutations

K00135 demonstrates potent antiproliferative activity in FLT3-ITD-positive AML cell lines (MV4;11 IC50 = 0.4 µM; MOLM13 IC50 = 0.3 µM) [1]. Its selectivity for leukemic blasts over normal umbilical cord blood mononuclear cells [2] makes it a valuable tool for in vitro and in vivo studies focused on PIM-dependent survival signaling in this high-risk AML subset.

Structural Biology and Kinase Selectivity Profiling

The unique binding mode of K00135 to the PIM1 αC-helix, confirmed by X-ray crystallography [1], positions it as an ideal reference compound for studying non-hinge kinase inhibition mechanisms. Its distinct interaction surface can be exploited in selectivity panel screens to differentiate between hinge-binding and αC-helix-binding chemotypes.

Functional Genomics and Drug Resistance Studies

The moderate biochemical potency of K00135 (PIM1 IC50 = 120 nM) [1] relative to sub-nanomolar pan-Pim inhibitors may facilitate the study of adaptive resistance mechanisms. Researchers can use K00135 to apply selective pressure without immediate and complete target suppression, enabling investigation of compensatory pathway activation over time.

Technical Documentation Hub

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38 linked technical documents
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